Cas no 920160-04-9 (N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide)

N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide is a diamide derivative exhibiting potential utility in pharmaceutical and agrochemical research. Its molecular structure, featuring both chloro- and difluorophenyl substituents, suggests enhanced binding affinity and metabolic stability, making it a candidate for targeted applications. The compound’s amide linkage and aromatic moieties contribute to its structural rigidity, which may improve selectivity in biological interactions. Its synthesis leverages established protocols for diamide formation, ensuring reproducibility. Preliminary studies indicate potential as an intermediate in developing kinase inhibitors or herbicides, though further characterization is required to confirm its full scope of activity. The product is supplied with high purity, suitable for exploratory research and derivatization studies.
N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide structure
920160-04-9 structure
Product name:N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide
CAS No:920160-04-9
MF:C16H13ClF2N2O2
MW:338.736429929733
CID:5505383
PubChem ID:16824063

N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • VU0504008-1
    • N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
    • 920160-04-9
    • AKOS024474158
    • N1-(4-chlorophenethyl)-N2-(3,4-difluorophenyl)oxalamide
    • AB00681719-01
    • F2879-4769
    • N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide
    • Inchi: 1S/C16H13ClF2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,22)(H,21,23)
    • InChI Key: PJDKKWBCGYANIR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCNC(C(NC1C=CC(=C(C=1)F)F)=O)=O

Computed Properties

  • Exact Mass: 338.0633617g/mol
  • Monoisotopic Mass: 338.0633617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • XLogP3: 3.6

N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2879-4769-10μmol
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2879-4769-5mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2879-4769-10mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2879-4769-40mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2879-4769-75mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2879-4769-3mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2879-4769-25mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2879-4769-30mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2879-4769-4mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2879-4769-15mg
N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
920160-04-9 90%+
15mg
$89.0 2023-05-16

Additional information on N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide

Comprehensive Overview of N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide (CAS No. 920160-04-9)

The compound N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide (CAS No. 920160-04-9) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring both chlorophenyl and difluorophenyl moieties, makes it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its properties, applications, and relevance to current research trends, addressing common queries such as "What is the role of halogenated compounds in drug discovery?" and "How do fluorinated groups enhance molecular stability?"

In recent years, the demand for halogenated compounds like N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide has surged due to their versatility in medicinal chemistry. The presence of chlorine and fluorine atoms in its structure contributes to enhanced lipophilicity and metabolic stability, key factors in drug design. Researchers frequently search for "fluorinated analogs in pharmaceuticals" or "chlorophenyl derivatives in agrochemicals," highlighting the compound's alignment with industry trends. Its potential as a building block for small-molecule inhibitors or pesticide intermediates further underscores its value.

The synthesis of CAS No. 920160-04-9 involves multi-step organic reactions, often starting from 4-chlorophenethylamine and 3,4-difluorobenzoic acid derivatives. Optimizing yield and purity is a common challenge, as reflected in searches like "how to improve the yield of ethanediamide derivatives." Advanced techniques such as HPLC purification and NMR characterization are critical for quality control, addressing concerns like "analytical methods for halogenated amides."

From an environmental perspective, the biodegradability and ecotoxicity of halogenated ethanediamides are hot topics. Queries such as "are fluorophenyl compounds environmentally persistent?" or "chlorophenyl degradation pathways" reflect growing regulatory and sustainability interests. While N'-2-(4-chlorophenyl)ethyl-N-(3,4-difluorophenyl)ethanediamide is not classified as hazardous, its responsible handling and disposal align with green chemistry principles.

In conclusion, CAS No. 920160-04-9 represents a compelling case study in modern chemical research. Its dual functionality as a pharmacophore and agrochemical intermediate caters to diverse scientific inquiries, from "structure-activity relationships of difluorophenyl groups" to "applications of chlorophenyl derivatives." As innovation in halogenated compounds accelerates, this compound will likely remain a focal point for interdisciplinary exploration.

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